
An In-depth Technical Guide to N,N-Bis(2-
chloroethyl)benzenemethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
N,N-Bis(2-

chloroethyl)benzenemethanamine

Cat. No.: B1293565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N,N-Bis(2-chloroethyl)benzenemethanamine, also known as N-benzyl-bis(2-

chloroethyl)amine, is a member of the nitrogen mustard family of compounds. Nitrogen

mustards are potent bifunctional alkylating agents, a class of compounds that have been

extensively studied for their cytotoxic properties. This technical guide provides a

comprehensive overview of the chemical properties, synthesis, mechanism of action, and

relevant experimental protocols for N,N-Bis(2-chloroethyl)benzenemethanamine.

The core structure of nitrogen mustards features a bis(2-chloroethyl)amino group, which is

responsible for their high reactivity towards nucleophiles, most notably DNA. This reactivity

forms the basis of their biological activity, including their application as research tools to study

DNA damage and repair, and historically, the development of some of the earliest

chemotherapeutic agents. N,N-Bis(2-chloroethyl)benzenemethanamine is a valuable

compound for such studies due to the presence of the benzyl group, which modulates its

lipophilicity and reactivity compared to simpler nitrogen mustards.

Chemical and Physical Properties
N,N-Bis(2-chloroethyl)benzenemethanamine is typically handled in its hydrochloride salt

form, which enhances its stability and water solubility. The properties of both the free base and
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the hydrochloride salt are summarized below.

Property Value Reference

Chemical Name

N,N-Bis(2-

chloroethyl)benzenemethanam

ine

Synonyms

N-benzyl-bis(2-

chloroethyl)amine,

Benzylbis(beta-

chloroethyl)amine

[1]

CAS Number
55-51-6 (free base), 10429-82-

0 (hydrochloride)
[1][2]

Molecular Formula
C₁₁H₁₅Cl₂N (free base),

C₁₁H₁₆Cl₃N (hydrochloride)
[1][2]

Molecular Weight
232.15 g/mol (free base),

268.61 g/mol (hydrochloride)
[1][2]

Melting Point 148-150 °C (hydrochloride) [3]

Boiling Point
148-150 °C at 4 Torr (free

base)
[4]

Density 1.15 g/cm³ (free base) [5]

Solubility
Soluble in water

(hydrochloride)
[6]

Spectroscopic Data
The structural identification of N,N-Bis(2-chloroethyl)benzenemethanamine is confirmed

through various spectroscopic techniques.
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Spectroscopy Data Reference

¹H NMR
Data for the hydrochloride salt

is available on PubChem.
[2]

¹³C NMR

Data for the related compound

N-(2-chloroethyl)benzylamine

hydrochloride is available on

PubChem.

[7]

Mass Spectrometry

Mass spectra for the related

compound bis(2-

chloroethyl)amine are

available.

[8]

IR Spectroscopy
FTIR data for the hydrochloride

salt is available on PubChem.
[2]

Synthesis
The synthesis of N,N-Bis(2-chloroethyl)benzenemethanamine hydrochloride is typically

achieved through a two-step process starting from benzylamine.

Experimental Protocol: Synthesis of N,N-Bis(2-
chloroethyl)benzenemethanamine Hydrochloride
Step 1: Synthesis of N,N-Bis(2-hydroxyethyl)benzylamine

To a solution of benzylamine in a suitable solvent (e.g., ethanol), add two equivalents of

ethylene oxide.

The reaction is typically carried out at a slightly elevated temperature and pressure in a

sealed reaction vessel.

Monitor the reaction progress using an appropriate analytical technique such as thin-layer

chromatography (TLC) or gas chromatography (GC).
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Upon completion, the solvent is removed under reduced pressure to yield crude N,N-Bis(2-

hydroxyethyl)benzylamine.

The crude product can be purified by vacuum distillation.

Step 2: Chlorination of N,N-Bis(2-hydroxyethyl)benzylamine

Dissolve the purified N,N-Bis(2-hydroxyethyl)benzylamine in an anhydrous chlorinated

solvent such as dichloromethane or chloroform.

Cool the solution in an ice bath.

Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride

(POCl₃), to the cooled solution with stirring. An excess of the chlorinating agent is typically

used.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then reflux for several hours to ensure complete conversion.

Monitor the reaction by TLC or GC.

After completion, carefully quench any remaining chlorinating agent by the slow addition of a

suitable reagent (e.g., water or methanol) while cooling the reaction mixture.

The solvent is then removed under reduced pressure.

The resulting crude N,N-Bis(2-chloroethyl)benzenemethanamine hydrochloride can be

purified by recrystallization from a suitable solvent system, such as methanol/ether.

Mechanism of Action: DNA Alkylation and Cellular
Response
The biological activity of N,N-Bis(2-chloroethyl)benzenemethanamine stems from its ability

to act as a bifunctional DNA alkylating agent.

Activation and DNA Adduct Formation
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The mechanism is initiated by an intramolecular cyclization of one of the 2-chloroethyl side

chains, where the nitrogen atom displaces the chloride ion to form a highly reactive aziridinium

ion intermediate. This electrophilic intermediate is then susceptible to nucleophilic attack by

DNA bases, primarily the N7 position of guanine and, to a lesser extent, the N3 position of

adenine. This results in the formation of a mono-adduct.

The second 2-chloroethyl arm can then undergo the same intramolecular cyclization to form

another aziridinium ion, which can then alkylate a second DNA base. This can result in the

formation of either an intrastrand cross-link (linking two bases on the same DNA strand) or a

more cytotoxic interstrand cross-link (linking bases on opposite DNA strands). Interstrand

cross-links are particularly effective at inducing cell death as they physically prevent the

separation of the DNA strands, thereby blocking DNA replication and transcription.

Mechanism of N,N-Bis(2-chloroethyl)benzenemethanamine activation and subsequent DNA
alkylation.

DNA Damage Response (DDR) Pathway
The formation of DNA adducts, particularly interstrand cross-links, triggers a complex cellular

signaling network known as the DNA Damage Response (DDR). The DDR's primary functions

are to halt the cell cycle to allow time for DNA repair and, if the damage is too extensive, to

induce programmed cell death (apoptosis).

Key proteins in the DDR pathway that are activated in response to nitrogen mustard-induced

DNA damage include:

ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related):

These are master kinases that sense DNA damage and initiate the signaling cascade.

DNA-PK (DNA-dependent Protein Kinase): This is another key kinase involved in the repair

of DNA double-strand breaks, which can arise as intermediates in the repair of interstrand

cross-links.

p53: A tumor suppressor protein that is stabilized and activated in response to DNA damage.

Activated p53 can induce the expression of genes that lead to cell cycle arrest or apoptosis.
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H2AX: A histone variant that is rapidly phosphorylated at sites of DNA damage, serving as a

beacon to recruit DNA repair proteins.

The activation of these pathways ultimately determines the fate of the cell. If the DNA damage

can be efficiently repaired, the cell cycle can resume. However, if the damage is irreparable,

the apoptotic pathway is initiated, leading to the elimination of the damaged cell.
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Simplified signaling pathway of the DNA Damage Response to nitrogen mustard-induced
interstrand cross-links.

Experimental Protocols
The following are generalized protocols for assays commonly used to assess the biological

effects of N,N-Bis(2-chloroethyl)benzenemethanamine.

MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

Cancer cell line of interest

Complete cell culture medium

96-well plates

N,N-Bis(2-chloroethyl)benzenemethanamine hydrochloride stock solution (in a suitable

solvent, e.g., DMSO or sterile PBS)

MTT solution (5 mg/mL in sterile PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow

them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

Compound Treatment: Prepare serial dilutions of N,N-Bis(2-
chloroethyl)benzenemethanamine hydrochloride in complete cell culture medium. Remove

the old medium from the cells and add the medium containing the different concentrations of
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the compound. Include a vehicle control (medium with the same concentration of the solvent

used to dissolve the compound).

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each

well.

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells

will reduce the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration compared to

the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of

cell growth) can be determined by plotting the percentage of cell viability against the

compound concentration.

Alkaline Comet Assay for DNA Cross-links
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA

damage in individual cells. The alkaline version can be adapted to detect interstrand cross-

links.

Materials:

Treated and control cells

Low melting point agarose (LMPA)

Normal melting point agarose (NMPA)

Microscope slides
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Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

DNA staining solution (e.g., SYBR Green or propidium iodide)

Fluorescence microscope

Procedure:

Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow it to solidify.

Cell Encapsulation: Harvest a single-cell suspension of treated and control cells. Mix the cell

suspension with 0.5% LMPA at 37°C and pipette onto the pre-coated slides. Cover with a

coverslip and allow to solidify on ice.

Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour

at 4°C. This step removes cell membranes and proteins, leaving behind the DNA as

"nucleoids."

Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes

at 4°C to allow the DNA to unwind.

Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g.,

~1 V/cm) for 20-30 minutes at 4°C. Damaged DNA will migrate out of the nucleoid, forming a

"comet tail." The presence of interstrand cross-links will reduce the migration of DNA.

Neutralization: Carefully remove the slides from the electrophoresis tank and immerse them

in neutralization buffer for 5-10 minutes.

Staining: Stain the DNA by adding a few drops of the DNA staining solution to each slide.

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The

extent of DNA damage is quantified by measuring the length and intensity of the comet tail

using specialized image analysis software. A decrease in tail moment in treated cells
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compared to cells treated with a known DNA damaging agent (like radiation) can indicate the

presence of cross-links.

Quantitative Data
While specific IC₅₀ values for N,N-Bis(2-chloroethyl)benzenemethanamine are not readily

available in the public domain, the cytotoxicity of other nitrogen mustards has been extensively

studied. For example, the IC₅₀ values for melphalan and chlorambucil, two clinically used

nitrogen mustards, can range from micromolar to sub-micromolar concentrations depending on

the cancer cell line.[9] It is expected that N,N-Bis(2-chloroethyl)benzenemethanamine would

exhibit similar cytotoxic potency.

Nitrogen Mustard Cell Line IC₅₀ (µM) Reference

Melphalan
MDA-MB-468 (Breast

Cancer)
48.7 [9]

Chlorambucil
MDA-MB-468 (Breast

Cancer)
34.4 [9]

Compound 5a (BFA-

nitrogen mustard)
HL-60 (Leukemia) 4.48 [1]

Compound 5a (BFA-

nitrogen mustard)

PC-3 (Prostate

Cancer)
9.37 [1]

Compound 9c

(mustard-evodiamine

hybrid)

HL-60 (Leukemia) 0.50 [1]

Note: The table presents IC₅₀ values for related nitrogen mustard compounds to provide a

context for the expected potency.

Conclusion
N,N-Bis(2-chloroethyl)benzenemethanamine is a classic example of a nitrogen mustard

alkylating agent. Its ability to form DNA adducts and interstrand cross-links makes it a valuable

tool for research in DNA damage and repair, as well as in the preliminary stages of drug

development. This technical guide has provided an overview of its chemical properties,
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synthesis, mechanism of action, and key experimental protocols for its study. Researchers and

drug development professionals can utilize this information to further investigate the potential

applications and biological effects of this and related compounds. As with all nitrogen mustards,

appropriate safety precautions should be strictly followed when handling this compound due to

its hazardous nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1293565?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

